![molecular formula C9H7F3N2O B3041857 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 392-38-1](/img/structure/B3041857.png)
4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole
Overview
Description
4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole is a compound that belongs to the class of imidazoles and benzimidazoles . These are privileged scaffolds present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals . The compound’s molecular formula is C5H5F3N2 .
Synthesis Analysis
The synthesis of trifluoromethylated imidazoles and benzimidazoles has been discussed in various studies . One method involves the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions . Another method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of imidazoles and benzimidazoles, including this compound, is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Corrosion Inhibition
- Study : The corrosion inhibition efficacy of imidazole derivatives, including those similar to 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, was examined in acidic solutions. One derivative exhibited up to 96% corrosion inhibition efficiency, indicating the potential of these compounds in protecting metals against corrosion (Prashanth et al., 2021).
Synthetic Chemistry
- Study : A diversity-oriented synthetic approach utilized this compound derivatives in synthesizing a small library of compounds, potentially useful in various drug discovery programs (Chanda et al., 2012).
- Study : The vibrational spectrum and structural stability of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole were investigated using ab initio calculations, contributing to the understanding of its molecular behavior (Arslan & Algül, 2008).
Biological Evaluation
- Study : A series of benzimidazole derivatives, including those with a structure similar to this compound, were synthesized and showed good scavenging activity, indicating potential antioxidant applications (Menteşe et al., 2013).
Photophysical and Theoretical Studies
- Study : The spectral properties of a compound structurally related to this compound were investigated, highlighting its potential in photophysical applications (Liu et al., 2021).
Antimicrobial Activity
- Study : Synthesized benzimidazole compounds, structurally related to this compound, demonstrated antibacterial activity, suggesting their potential as antimicrobial agents (Zuo-an, 2012).
- Study : Benzimidazole derivatives, similar in structure to the compound , showed promising anticancer activity against various cancer cell lines, indicating potential therapeutic applications (Kumaraswamy et al., 2021).
Structural Analysis
- Study : The crystal and molecular structures of a related compound were reported, providing insights into the structural characteristics of similar benzimidazole derivatives (Richter et al., 2023).
Cardiotonic Agents
- Study : A series of imidazole derivatives, including 4-methoxy substituted compounds, were synthesized and evaluated for their potential as cardiotonic agents, showing promising results in animal studies (Schnettler et al., 1982).
Future Directions
The future directions in the research and development of imidazole- and benzimidazole-containing drugs, including 4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole, involve the discovery of many novel applications . The development of new fluorescent molecules and establishing structure-property relationships for designing fluorescence switching materials is one such direction .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that indole derivatives, which share a similar structure, are known to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, are known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s worth noting that fluorine-containing compounds, which include trifluoromethyl groups, make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that the trifluoromethyl group in the compound could potentially enhance its pharmacokinetic properties.
Result of Action
Indole derivatives, which share a similar structure, are known to have diverse biological activities .
properties
IUPAC Name |
4-methoxy-2-(trifluoromethyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-6-4-2-3-5-7(6)14-8(13-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCZQLDVZBJWOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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